molecular formula C12H16BrNO B189865 4-(4-Bromophenyl)-1-methylpiperidin-4-ol CAS No. 139474-25-2

4-(4-Bromophenyl)-1-methylpiperidin-4-ol

Cat. No.: B189865
CAS No.: 139474-25-2
M. Wt: 270.17 g/mol
InChI Key: GQPLQVMAOCKIHC-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methylpiperidin-4-ol is a chemical compound with the molecular formula C11H14BrNO. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential antioxidant activity and has been studied for its analgesic effects .

Mechanism of Action

Target of Action

The primary target of 4-Piperidinol, 4-(4-bromophenyl)-1-methyl- is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By targeting AChE, this compound can influence cholinergic neurotransmission.

Mode of Action

4-Piperidinol, 4-(4-bromophenyl)-1-methyl- interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic pathway, specifically the transmission of signals in the nervous system . By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic neurotransmission. This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to various molecular and cellular effects. For instance, enhanced cholinergic neurotransmission can improve memory and cognition, which is why AChE inhibitors are often used in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methylpiperidin-4-ol typically involves the reaction of 4-bromobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while substitution can introduce various functional groups in place of the bromine atom .

Scientific Research Applications

4-(4-Bromophenyl)-1-methylpiperidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-4-phenylpiperidine: Similar in structure but lacks the bromine atom.

    4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a chlorine atom instead of bromine.

    4-Phenylpiperidine: Lacks both the hydroxyl and bromine groups.

Uniqueness

4-(4-Bromophenyl)-1-methylpiperidin-4-ol is unique due to the presence of both the hydroxyl group and the bromine atom on the phenyl ring. This combination imparts specific chemical properties and biological activities that are not observed in its analogs .

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-14-8-6-12(15,7-9-14)10-2-4-11(13)5-3-10/h2-5,15H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPLQVMAOCKIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443186
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139474-25-2
Record name 4-Piperidinol, 4-(4-bromophenyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture of 4-(4-bromophenyl)piperidin-4-ol (1.5 g, 5.9 mmol), methyl iodide (0.4 mL, 6.4 mmol), and K2CO3 (1.2 g, 8.8 mmol) in acetone was stirred at rt for 90 min. The reaction was diluted with EtOAc and water was added. The resulting mixture was extracted with EtOAc and the combined organic extracts were dried over MgSO4 and concentrated to give the title compound as a yellow solid (1.5 g, used without further purification). 1H NMR (400 MHz, CDCl3) δ 7.40 (d, J=8.1 Hz, 2H), 7.29 (d, J=8.1 Hz, 2H), 3.20 (br s, 1H), 2.64-2.61 (m, 2H), 2.39 (t, J=11.8 Hz, 2H), 2.21 (s, 3H), 2.03-1.96 (m, 2H), 1.64-1.61 (m, 2H); MS ESI 270.0 [M+H]+, calcd for [C12H16BrNO+H]+ 270.04.
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